tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate is used as an intermediate in the preparation of more complex molecules. Its reactivity and functional groups make it a valuable building block for synthesizing pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features allow for modifications that can enhance biological activity and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. The fluorophenyl group plays a crucial role in binding to the target, while the carbamate moiety can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
- tert-Butyl N-(2-amino-5-fluorophenyl)carbamate
- tert-Butyl (2-fluorophenyl)carbamate
- tert-Butyl (2-bromo-5-fluorophenyl)methylcarbamate
Comparison: While these compounds share structural similarities, tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate is unique due to the presence of the ketone group in the pentyl chainThe ketone group can participate in additional chemical reactions, such as nucleophilic addition, which is not possible with the other compounds .
Properties
Molecular Formula |
C16H22FNO3 |
---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-11-7-6-10-14(19)12-8-4-5-9-13(12)17/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CAKYYSYZWRYVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.